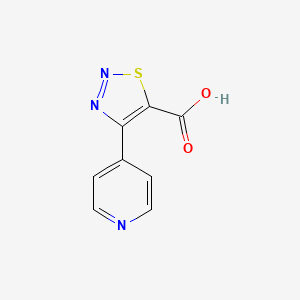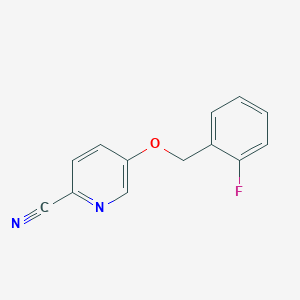
5-(2-Fluorobenzyloxy)picolinonitrile
Overview
Description
5-(2-Fluorobenzyloxy)picolinonitrile (FBPN) is a synthetic organic compound that has been used in various scientific applications. It is a fluorinated derivative of picolinonitrile, an aromatic heterocyclic compound containing both nitrogen and oxygen atoms. FBPN is a white crystalline solid with a low melting point and is soluble in various organic solvents. Its structure is composed of a benzyloxy group attached to the 5-position of the picolinonitrile ring.
Scientific Research Applications
5-(2-Fluorobenzyloxy)picolinonitrile has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of biologically active compounds, such as the anti-inflammatory drug flurbiprofen and the anti-cancer drug lapatinib. Additionally, 5-(2-Fluorobenzyloxy)picolinonitrile has been used in the synthesis of various other compounds, such as the antifungal agent miconazole and the anti-diabetic drug glimepiride.
Mechanism Of Action
The mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile is not well understood. However, it is thought to act as a catalyst in certain chemical reactions, such as the synthesis of pharmaceuticals and the production of polymers. Additionally, it is thought to act as a nucleophile in organic synthesis, forming covalent bonds with other molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorobenzyloxy)picolinonitrile are not well understood. However, it is known to be non-toxic and has not been found to be a carcinogen.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(2-Fluorobenzyloxy)picolinonitrile in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also highly flammable and should be handled with caution.
Future Directions
Given its potential applications in the synthesis of pharmaceuticals and biologically active compounds, further research is needed to better understand the mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile. Additionally, further research is needed to determine the long-term effects of 5-(2-Fluorobenzyloxy)picolinonitrile on the environment and human health. Additionally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the production of polymers and other materials. Finally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the development of novel drugs and therapeutics.
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTGMJUNHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorobenzyloxy)picolinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

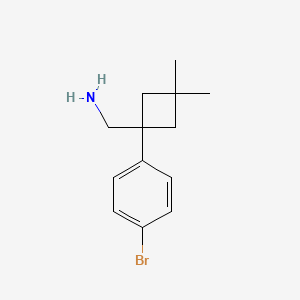
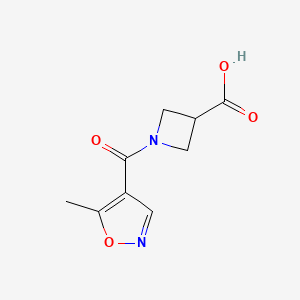
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
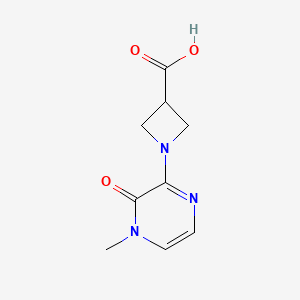
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)
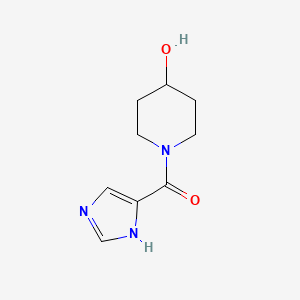
![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)
![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
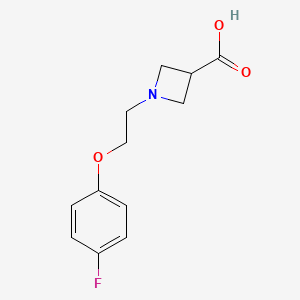
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)
